molecular formula C13H10FNO2 B6387442 3-(2-Fluoro-5-methylphenyl)picolinic acid CAS No. 1261975-47-6

3-(2-Fluoro-5-methylphenyl)picolinic acid

Cat. No.: B6387442
CAS No.: 1261975-47-6
M. Wt: 231.22 g/mol
InChI Key: FTMQXHXUUIRLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoro-5-methylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It features a picolinic acid core with a 2-fluoro-5-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methylphenyl)picolinic acid typically involves the introduction of the 2-fluoro-5-methylphenyl group to the picolinic acid core. One common method involves the reaction of 2-fluoro-5-methylbenzaldehyde with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methylphenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2-Fluoro-5-methylphenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methylphenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Difluorophenyl)picolinic acid
  • 6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid
  • 5-(trifluoromethyl)picolinic acid

Uniqueness

3-(2-Fluoro-5-methylphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(2-fluoro-5-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-4-5-11(14)10(7-8)9-3-2-6-15-12(9)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMQXHXUUIRLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.